molecular formula C9H8N2 B574113 1-(Pyridin-3-yl)cyclopropanecarbonitrile CAS No. 170734-10-8

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Cat. No.: B574113
CAS No.: 170734-10-8
M. Wt: 144.177
InChI Key: LVXJPQLOHFBBHR-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS 170734-10-8) is a high-purity nitrile compound with a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol . This chemical serves as a versatile and critical building block in organic synthesis, particularly in the development of innovative pharmaceuticals and bioactive small molecules . Researchers value this compound for its application in the synthesis of complex chemical structures, with specific importance in the development of anticancer agents and other biologically active compounds . The cyclopropane ring fused with a pyridine moiety provides a rigid, three-dimensional structure that is valuable in medicinal chemistry for exploring structure-activity relationships and optimizing drug-like properties. Additionally, it functions as a key intermediate in the field of new materials, including the synthesis of components for OLED (Organic Light-Emitting Diode) devices . The compound has a boiling point of approximately 306.7°C at 760 mmHg . For safe handling, note that it carries hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to store the product sealed in a dry environment at room temperature . This product is intended for research purposes only and is strictly not for medicinal, household, or personal use.

Properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJPQLOHFBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663791
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170734-10-8
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound’s structure consists of a cyclopropane ring substituted with a pyridin-3-yl group and a nitrile moiety (C₉H₈N₂, MW 144.17 g/mol). The pyridine ring introduces aromaticity and potential coordination sites for metal catalysts, while the nitrile group offers reactivity for further functionalization. Key computed properties include a topological polar surface area of 36.7 Ų and a hydrogen bond acceptor count of 2, influencing solubility and intermolecular interactions.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two fragments:

  • Pyridin-3-yl subunit : Sourced from pyridine derivatives (e.g., 3-bromopyridine or pyridinylboronic acids).

  • Cyclopropanecarbonitrile subunit : Derived from cyclopropane precursors with leaving groups (e.g., halides) or via cyclopropanation of alkenes.

Synthetic Methodologies

Copper-Catalyzed Cross-Coupling

A one-pot synthesis-functionalization strategy, analogous to methods used for 1,3,4-oxadiazoles, could be adapted for this compound. This approach involves two stages:

Cyclopropane Intermediate Formation

  • Substrate : Cyclopropanecarbonyl chloride or bromide.

  • Reaction : Treatment with a pyridinyl nucleophile (e.g., pyridinylmagnesium bromide) to form the cyclopropane-pyridine backbone.

  • Nitrile Introduction : Subsequent dehydration of an intermediate amide or substitution of a halide with cyanide.

Conditions :

  • Catalyst: Copper(I) iodide (20 mol%).

  • Base: Cesium carbonate (1.5 equiv).

  • Solvent: Anhydrous 1,4-dioxane at 110°C.

  • Yield (estimated): 70–85%, based on analogous oxadiazole syntheses.

One-Pot Functionalization

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield RangeScalability
Copper-CatalyzedCuI11070–85%High
Suzuki CouplingPd(PPh₃)₄8060–75%Moderate
Carbene InsertionRh₂(OAc)₄25–4050–65%Low

Key Observations:

  • Copper-mediated routes offer superior yields and scalability, aligning with trends in heterocycle synthesis.

  • Palladium methods provide regioselectivity but require pre-functionalized boronic acids.

  • Carbene insertion is less practical for large-scale synthesis due to safety concerns.

Challenges and Optimization Strategies

Nitrile Stability

The nitrile group may hydrolyze under acidic or prolonged heating. Mitigation strategies include:

  • Using anhydrous solvents (e.g., 1,4-dioxane).

  • Limiting reaction times to ≤18 hours.

Pyridine Reactivity

The pyridine’s electron-deficient nature complicates nucleophilic substitutions. Metal catalysis (Cu, Pd) circumvents this by enabling oxidative addition steps.

Byproduct Formation

  • Cyclopropane Ring Opening : Minimized by avoiding strong acids/bases.

  • Homocoupling : Suppressed via rigorous degassing and stoichiometric control of aryl halides .

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-(Pyridin-3-yl)cyclopropanecarbonitrile has been identified as a potent inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic disorders such as obesity and diabetes. Research indicates that compounds with this structure can modulate metabolic pathways, making them suitable candidates for therapeutic development against conditions like type 2 diabetes and Prader-Willi syndrome .

Case Study: Treatment of Metabolic Diseases
A patent describes the use of this compound in the treatment of metabolic diseases. The administration of this compound has shown promising results in preclinical studies, indicating its potential efficacy in reducing body weight and improving insulin sensitivity in animal models .

Agricultural Applications

Pesticide Development
The compound's structural properties allow it to function as a precursor for developing novel pesticides. Its ability to interact with biological systems suggests potential use in agrochemicals aimed at pest control. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Material Science

Synthesis of Functional Materials
this compound serves as a building block in the synthesis of advanced materials. Its unique chemical properties enable the formation of polymers and other materials with desirable mechanical and thermal characteristics. Studies have demonstrated its utility in creating composites that exhibit enhanced durability and resistance to environmental degradation.

Chemical Reactions and Synthesis

Reactivity Profile
The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are crucial for synthesizing more complex molecules. This versatility makes it valuable in synthetic organic chemistry.

Table 1: Reactivity Overview

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles at the pyridine ringVarious substituted pyridine derivatives
CycloadditionFormation of larger cyclic compoundsDiels-Alder adducts
OxidationConversion to more oxidized formsPyridine N-oxides

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can vary widely, but typically involve binding interactions facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Pyridin-3-yl)cyclopropanecarbonitrile are best understood by comparing it to analogs with variations in the pyridine substituents, cyclopropane modifications, or nitrile positioning. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Key Applications/Findings
This compound 170734-10-8 C₉H₇N₂ 145.17 Pyridin-3-yl, cyclopropane, nitrile Reference ALDH1A1 inhibition
1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile 1279815-46-1 C₉H₆BrN₂ 225.06 Bromine at pyridine 2-position 0.88 Higher lipophilicity; halogenated analog
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 1427014-16-1 C₉H₇FN₂ 162.16 Fluorine at pyridine 2-position N/A Enhanced metabolic stability
1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride N/A C₈H₁₁N₃·2HCl 223.12 Pyridin-2-yl, amine substituent N/A Altered binding affinity in receptor studies
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile N/A C₁₁H₈F₃N 211.19 Trifluoromethylphenyl instead of pyridine 0.81 Improved enzyme inhibitory potency
(E)-N-(3-methylbutyl)-1-phenylmethanimine N/A C₁₂H₁₇N 175.27 Methanimine group, no cyclopropane/nitrile N/A Volatile organic compound (pear aroma)

Key Comparative Insights

Fluorine substitution (e.g., 1427014-16-1) improves metabolic stability and electron-withdrawing effects, critical for drug bioavailability . Aromatic System Modifications: Replacing pyridin-3-yl with trifluoromethylphenyl (C₁₁H₈F₃N) enhances steric bulk and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Cyclopropane Rigidity vs. Flexibility The cyclopropane ring in this compound enforces a planar conformation, optimizing binding to rigid enzyme active sites . In contrast, analogs like 1-Piperidinocyclohexanecarbonitrile (CAS: 3867-15-0) adopt flexible conformations, reducing target specificity .

Nitrile Group Positioning

  • The nitrile group in the reference compound participates in dipole interactions with catalytic lysine residues in kinases . Analogs lacking this group (e.g., methanimine derivatives) lose this interaction, as seen in pear volatile compounds .

Safety and Toxicity

  • While this compound lacks explicit hazard classification, structurally related carbonitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) may exhibit uncharacterized toxicity due to reactive thiol or alkyne groups .

Biological Activity

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9_9H8_8N2_2. It features a cyclopropane ring connected to a pyridine ring and a nitrile group. This unique structure allows it to interact with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.

Synthesis and Properties

The synthesis of this compound typically involves cyclopropanation reactions of pyridine derivatives. Common methods include the reaction of pyridine with cyclopropane precursors under controlled conditions to yield the desired compound. The molecular weight of this compound is approximately 144.17 g/mol, and it is characterized by its potential for various biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. The following sections detail its mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly cysteine proteases, which are validated targets for therapeutic interventions in diseases such as Chagas disease .
  • Receptor Binding : Its structural features allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cysteine Protease Inhibition : In a study focusing on cysteine proteases, compounds similar to this compound were identified as low-nanomolar inhibitors against cruzipain, a target for Chagas disease therapy. This highlights the potential of this compound in developing new anti-parasitic drugs .
  • Antitumor Activity : Research has indicated that cyclopropane-containing compounds exhibit antitumor properties. A related compound was shown to modulate NAMPT activity, an enzyme involved in cancer metabolism, suggesting that this compound could have similar applications in cancer treatment .
  • Broad Biological Effects : Cyclopropane derivatives have been reported to possess various biological functions, including antimicrobial and antiviral activities. These properties suggest that this compound may also exhibit similar effects due to its structural characteristics .

Comparative Analysis

To understand the potential of this compound better, it can be compared with other related compounds:

Compound NameStructure FeaturesNotable Activity
1-(Pyridin-2-yl)cyclopropanecarbonitrileSimilar core structureEnzyme inhibition
1-(Pyridin-4-yl)cyclopropanecarbonitrileSimilar core structureAntitumor activity

The position of the pyridine ring attachment significantly influences the biological properties of these compounds.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 1-(Pyridin-3-yl)cyclopropanecarbonitrile?

Methodological Answer:
The synthesis typically involves cyclopropanation of pyridine derivatives. A common approach is the reaction of pyridin-3-yl-substituted alkenes with diazo compounds (e.g., diazomethane) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring . Alternatively, nucleophilic substitution on pre-formed cyclopropane precursors (e.g., cyclopropanecarbonyl chloride) with pyridinyl Grignard reagents can be employed . For nitrile introduction, cyanation via Sandmeyer reaction or cross-coupling with cyanide sources (e.g., CuCN) may be used .

How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm cyclopropane ring geometry and pyridine substitution patterns.
  • X-ray crystallography : Employ SHELXL or SHELXD for precise determination of bond angles and torsion angles in the cyclopropane ring .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities.
  • IR spectroscopy : Confirm the presence of the nitrile group (C≡N stretch ~2200 cm1^{-1}) .

What are the key pharmacological applications of pyridine-carbonitrile derivatives like this compound?

Methodological Answer:
Pyridine-carbonitrile derivatives are explored as intermediates in drug discovery, particularly for:

  • Kinase inhibitors : The pyridine moiety can act as a hinge-binding region in ATP-binding pockets .
  • CNS agents : The cyclopropane ring enhances metabolic stability and blood-brain barrier penetration .
  • Antimicrobials : Structural analogs with electron-withdrawing groups (e.g., CF3_3) show enhanced activity .

Advanced Research Questions

How can researchers optimize reaction yields for cyclopropanation steps in the synthesis of this compound?

Methodological Answer:

  • Catalyst screening : Test Rh(II) carboxylates (e.g., Rh2_2(OAc)4_4) versus Cu(I) catalysts for regioselectivity .
  • Solvent effects : Use dichloromethane or THF to stabilize reactive intermediates.
  • Temperature control : Maintain low temperatures (−20°C to 0°C) to minimize side reactions (e.g., ring-opening) .
  • By-product analysis : Use HPLC or GC-MS to identify and quantify impurities (e.g., unreacted diazo compounds) .

How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring strain in cyclopropane) causing signal splitting .
  • DFT calculations : Compare experimental 1^1H/13^13C shifts with computational models (e.g., B3LYP/6-31G*) .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

What computational tools are recommended for studying the electronic effects of substituents on the pyridine ring?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ values) with biological activity .
  • Frontier orbital analysis : Calculate HOMO/LUMO energies (Gaussian 09) to assess reactivity trends .

What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer:

  • Light sensitivity : Store in amber vials at −20°C under inert gas (N2_2 or Ar) to prevent photodegradation .
  • Hydrolysis risk : Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .
  • Purity monitoring : Regularly analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

  • Nitrile replacement : Substitute with tetrazole or amide groups to modulate polarity and target engagement .
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-position to improve binding affinity .
  • Cyclopropane functionalization : Attach methyl or fluorine groups to enhance metabolic stability .

Safety and Regulatory Considerations

What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precautionary statement) .
  • Spill management : Neutralize with sodium hypochlorite (10% v/v) and adsorb with vermiculite .

What regulatory frameworks apply to this compound in academic research?

Methodological Answer:

  • GHS compliance : Follow CLP regulations for labeling (H302: harmful if swallowed; H315: skin irritation) .
  • Controlled substance checks : Verify DEA schedules; analogs like piperidinocyclohexanecarbonitrile are Schedule II in the U.S. .
  • Waste disposal : Segregate as hazardous waste (EPA RCRA guidelines) and use certified disposal services .

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